molecular formula C22H28O6 B571554 Prednisolone 21-Formate CAS No. 2141-22-2

Prednisolone 21-Formate

Cat. No. B571554
CAS RN: 2141-22-2
M. Wt: 388.46
InChI Key: ZJZQOJKEOFRZMW-CWNVBEKCSA-N
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Description

Prednisolone 21-Formate is a derivative of Prednisolone . Prednisolone is a glucocorticoid used to treat a wide variety of endocrine, inflammatory, and immune conditions . It works by mimicking the effects of cortisol, a hormone released by the adrenal glands that regulates metabolism and stress .


Synthesis Analysis

Prednisolone is a synthetic glucocorticoid, a class of steroid hormones, which is produced by the adrenal gland . It is chemically a glucocorticoid and its IUPAC name is 11β, 17α, 21-trihydroxypregna-1, 4-diene-3, 0-dione . The main analytical methods for determining and quantifying Prednisolone include electrochemical methods, ultraviolet-visible spectrophotometer (UV/VIS), high-performance liquid chromatography (HPLC), liquid chromatography tandem mass spectrometry (LCMS/MS), capillary electrophoresis (CE), and high-performance thin layer chromatography (HPTLC) .


Molecular Structure Analysis

The molecular formula of Prednisolone is C21H28O5 . The molecular weight is 360.444 . The structure of Prednisolone includes hydroxyl groups on 11, 17, and 21 and a ketone at position 20 .


Chemical Reactions Analysis

Prednisolone has been reported to undergo colorimetric reactions for evaluation. Steroids with hydroxyl groups on 11, 17, and 21 and a ketone at position 20 gave a green color with maximum absorption in the range of 630–650 nm .


Physical And Chemical Properties Analysis

Prednisolone is a very slightly water-soluble glucocorticoid . It is administered orally; slightly soluble in water and methanol; soluble in chloroform and alcohol .

Scientific Research Applications

Localized Administration for Inner Ear Disorders

Research indicates that Prednisolone 21-Hydrogen Succinate, a compound related to Prednisolone 21-Formate, shows promise in treating cochleovestibular disorders, such as sudden hearing loss. Local application into the round window niche of guinea pigs demonstrated high levels of the drug in the perilymph, suggesting a potential route for delivering effective concentrations directly to the inner ear, thereby bypassing systemic side effects (Bachmann et al., 2001).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of Prednisolone have been assessed, showing that timing and dosage significantly affect the drug's efficacy and side effects. For instance, dosing time impacts the drug's concentration and effect, indicating the potential for optimizing therapeutic outcomes through chronotherapy (Jian Xu et al., 2008).

Metabolite Identification in Livestock

A study on beef cattle explored Prednisolone metabolites as biomarkers for illicit growth-promoting treatments. Identification of specific metabolites like 20β-dihydroprednisolone in urine samples suggests a method for detecting illegal use of corticosteroids in meat production (Leporati et al., 2013).

Behavioral and HPI Axis Activity in Zebrafish

Research on zebrafish exposed to Prednisolone revealed alterations in behavior and the hypothalamic-pituitary-interrenal (HPI) axis activity, offering insights into the systemic effects of glucocorticoids on mood and physiology (Xin et al., 2020).

Mechanism of Action

Target of Action

Prednisolone 21-Formate, a derivative of prednisolone, primarily targets glucocorticoid receptors . These receptors are found in almost every cell in the body and play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

This compound, like prednisolone, works by binding to the glucocorticoid receptor . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound are complex and involve a combination of chemistry and biotechnology . This compound, like prednisolone, can be reversibly metabolized to prednisone, which is then metabolized to various compounds, affecting multiple biochemical pathways .

Pharmacokinetics

Prednisolone shows dose-dependent pharmacokinetics; an increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins . .

Result of Action

The molecular and cellular effects of this compound’s action are similar to those of prednisolone. It has anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . It suppresses the immune system’s response and reduces inflammation . .

Safety and Hazards

Prednisolone can weaken your immune system, making it easier for you to get an infection. Steroids can also worsen an infection you already have, or reactivate an infection you recently had . It is also suspected of damaging the unborn child .

Future Directions

Prednisolone and its derivatives continue to be a subject of research, particularly in the development of more bioactive derivatives . The potential of liquid solid system to improve the dissolution properties of water-insoluble agents was investigated using prednisolone as the model drug . There is also ongoing research into the development and validation of analytical methods for Prednisolone .

Biochemical Analysis

Biochemical Properties

Prednisolone 21-Formate interacts with various biomolecules in the body. It binds to the glucocorticoid receptor, a class of cytosolic steroid hormone receptors . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce triglyceride and cholesterol accumulation in macrophages . This effect is associated with the inhibitory effect of glucocorticoids on triglyceride- and cholesterol-biosynthesis rates, through downregulation of diacylglycerol acyltransferase 1 and HMG-CoA reductase expression .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been observed that the initial or maximum concentration and trough concentration of total prednisolone were lower when the drug was administered in the early morning .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that the prednisone concentrations in rat lung, kidney, heart, muscle, small intestine, and fat were increased in groups treated with this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study suggested that the alteration of prednisone/prednisolone levels in important tissues, when a certain drug was co-administered, may contribute to the effect of the drug in reducing adverse drug reactions of glucocorticoid and lowering its dosage administered .

Subcellular Localization

It is known that glucocorticoids like this compound bind to cytosolic steroid hormone receptors , suggesting that they may be localized in the cytosol of cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Prednisolone 21-Formate involves the conversion of Prednisolone to its 21-formate derivative through a series of chemical reactions.", "Starting Materials": [ "Prednisolone", "Formic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Prednisolone is dissolved in chloroform and reacted with formic acid, DCC, and DMAP to form the intermediate product, Prednisolone 21-formate chloride.", "Step 2: The intermediate product is purified and then dissolved in methanol.", "Step 3: Sodium bicarbonate is added to the methanol solution to neutralize the acid.", "Step 4: The resulting solution is stirred and then filtered to obtain the final product, Prednisolone 21-formate." ] }

CAS RN

2141-22-2

Molecular Formula

C22H28O6

Molecular Weight

388.46

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate

InChI

InChI=1S/C22H28O6/c1-20-7-5-14(24)9-13(20)3-4-15-16-6-8-22(27,18(26)11-28-12-23)21(16,2)10-17(25)19(15)20/h5,7,9,12,15-17,19,25,27H,3-4,6,8,10-11H2,1-2H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1

InChI Key

ZJZQOJKEOFRZMW-CWNVBEKCSA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O

synonyms

(11β)-21-(Formyloxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione;  11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Formate

Origin of Product

United States

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